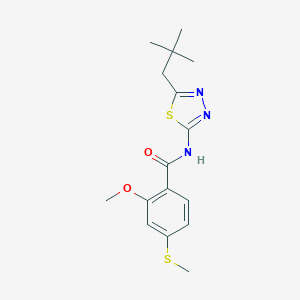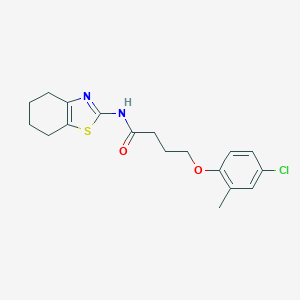![molecular formula C29H30N2O3 B216326 10-acetyl-3-(4-tert-butylphenyl)-11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216326.png)
10-acetyl-3-(4-tert-butylphenyl)-11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-acetyl-3-(4-tert-butylphenyl)-11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, also known as ABT-288, is a novel compound that belongs to the class of benzodiazepines. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
科学研究应用
10-acetyl-3-(4-tert-butylphenyl)-11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as schizophrenia, bipolar disorder, and Alzheimer's disease. It has been found to have high affinity and selectivity for the α7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory. This compound has also been shown to improve cognitive performance in animal models of cognitive impairment.
作用机制
The exact mechanism of action of 10-acetyl-3-(4-tert-butylphenyl)-11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is not fully understood, but it is believed to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. This results in an increase in the release of neurotransmitters such as dopamine and acetylcholine, which are involved in cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive performance in animal models of cognitive impairment. It has also been shown to increase the release of neurotransmitters such as dopamine and acetylcholine, which are involved in cognitive function and memory. This compound has been found to have a favorable pharmacokinetic profile, with a long half-life and good brain penetration.
实验室实验的优点和局限性
One advantage of using 10-acetyl-3-(4-tert-butylphenyl)-11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one in lab experiments is its high affinity and selectivity for the α7 nicotinic acetylcholine receptor, which allows for more specific targeting of this receptor. However, one limitation is that this compound has a low solubility in water, which can make it difficult to use in certain experimental settings.
未来方向
There are several future directions for the research on 10-acetyl-3-(4-tert-butylphenyl)-11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one. One potential application is in the treatment of cognitive impairment associated with aging and neurodegenerative disorders such as Alzheimer's disease. Another potential application is in the treatment of schizophrenia and other psychiatric disorders. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential therapeutic applications.
合成方法
The synthesis of 10-acetyl-3-(4-tert-butylphenyl)-11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves a series of chemical reactions that include the condensation of 4-tert-butylbenzaldehyde with 2-furylacetonitrile, followed by the reduction of the resulting imine with sodium borohydride. The resulting amine is then acetylated with acetic anhydride to form this compound. The overall yield of this synthesis method is around 40%.
属性
分子式 |
C29H30N2O3 |
|---|---|
分子量 |
454.6 g/mol |
IUPAC 名称 |
5-acetyl-9-(4-tert-butylphenyl)-6-(furan-2-yl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C29H30N2O3/c1-18(32)31-24-9-6-5-8-22(24)30-23-16-20(19-11-13-21(14-12-19)29(2,3)4)17-25(33)27(23)28(31)26-10-7-15-34-26/h5-15,20,28,30H,16-17H2,1-4H3 |
InChI 键 |
HPSFUBQGMLWZIG-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)C(C)(C)C)NC4=CC=CC=C41)C5=CC=CO5 |
规范 SMILES |
CC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)C(C)(C)C)NC4=CC=CC=C41)C5=CC=CO5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-chlorophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide](/img/structure/B216248.png)
![N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B216251.png)

![5-chloro-2-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B216253.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide](/img/structure/B216254.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-methylbutanamide](/img/structure/B216255.png)

![2-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(methylsulfanyl)benzamide](/img/structure/B216259.png)
![3-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide](/img/structure/B216260.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3-methylbutanamide](/img/structure/B216261.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2,2-dimethylbutanamide](/img/structure/B216262.png)

![N-[4-(dipropylsulfamoyl)phenyl]-2-methylpentanamide](/img/structure/B216266.png)
